2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole
Description
Properties
CAS No. |
3878-20-4 |
|---|---|
Molecular Formula |
C11H9N3 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-(1H-pyrrol-3-yl)-1H-benzimidazole |
InChI |
InChI=1S/C11H9N3/c1-2-4-10-9(3-1)13-11(14-10)8-5-6-12-7-8/h1-7,12H,(H,13,14) |
InChI Key |
NJRDWEHPOGRYSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CNC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole typically involves the annulation of the imidazole ring to the pyrrole ring. One common method includes the dehydrogenation of 1-phenyl-2-(2-phenylpyrrolidin-1-yl)-ethylamine using the Hg(II)–EDTA system . Another approach involves the condensation of N-Boc-L-alanine with 3-(1,3-dioxolan-2-yl)propanamine, followed by deacetalization and bicyclization processes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: Reacts with ozone to form products like cyanate, formamide, and formate.
Reduction: Specific reduction reactions are less documented but could involve standard reducing agents.
Substitution: Likely to undergo electrophilic substitution due to the electron-rich nature of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Ozone is a common reagent for oxidation reactions involving this compound.
Substitution: Electrophilic reagents can be used under mild conditions to achieve substitution reactions.
Major Products
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole derivatives. For instance, derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MIC) for some derivatives were found to be as low as 1 µg/mL, indicating potent antibacterial effects .
Table 1: Antimicrobial Activity of 2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 3ao | Staphylococcus aureus | < 1 |
| 3ad | Staphylococcus aureus | 3.9 – 7.8 |
| 3g | Candida albicans | < 4 |
Antiproliferative Effects
The antiproliferative effects of this compound have also been studied, particularly in cancer research. Certain derivatives demonstrated significant inhibition of cancer cell proliferation, especially against the MDA-MB-231 breast cancer cell line. The most effective compounds exhibited IC50 values around 16.38 µM, showcasing their potential as anticancer agents .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2g | MDA-MB-231 | 16.38 |
| 2d | MDA-MB-231 | 29.39 |
| 3g | MDA-MB-231 | >100 |
Anti-inflammatory Properties
In addition to antimicrobial and antiproliferative activities, some studies have reported the anti-inflammatory effects of benzimidazole derivatives, including those related to 2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole. These compounds have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. For example, certain derivatives demonstrated significant COX-2 inhibition with IC50 values ranging from 8 to 13.7 µM .
Table 3: COX Inhibition Activity
| Compound | COX Enzyme | IC50 (µM) |
|---|---|---|
| 152 | COX-2 | 8 – 13.7 |
| 147 | COX-1 | <0.5 |
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding affinities of these compounds to various biological targets. The studies indicate that the structural features of the pyrrole and benzimidazole moieties contribute significantly to their biological activities by enhancing binding interactions with target proteins involved in disease pathways .
Synthesis and Modifications
The synthesis of derivatives of 2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole typically involves a variety of chemical reactions such as alkylation and acylation, allowing for modifications that can enhance biological activity or alter pharmacokinetic properties .
Table 4: Synthesis Methods for Derivatives
| Method | Description |
|---|---|
| Alkylation | Sequential treatment with sodium hydride and alkyl halides |
| Acylation | Reaction with acyl chlorides under controlled conditions |
Mechanism of Action
The exact mechanism of action for 2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The pyrrole and benzimidazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets .
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected Benzo[d]imidazole Derivatives
Aryl-Substituted Benzoimidazoles
Aryl groups introduce steric and electronic variations:
- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole (3j) : Fluorine’s electronegativity enhances binding to hydrophobic pockets, as seen in GABA-A receptor affinity studies .
- 2-(4-Nitrophenyl)-1H-benzo[d]imidazole (3e) : The nitro group’s electron-withdrawing effect may improve antimicrobial activity but reduce solubility .
Complex Hydrazone-Linked Derivatives
Derivatives with hydrazone spacers (e.g., compounds 5–9 in ) exhibit moderate yields (62–72%) and tailored interactions with enzymes like acetylcholinesterase, relevant for Alzheimer’s disease . However, their bulkier structures may limit bioavailability compared to simpler pyrrole-substituted analogs.
Biological Activity
2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole is a compound of significant interest due to its diverse biological activities, including antioxidant, antibacterial, and anticancer properties. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Synthesis of 2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole
The synthesis of 2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole typically involves the condensation of pyrrole derivatives with benzimidazole precursors. Various methodologies have been explored to optimize yield and purity, including metal-free oxidative coupling reactions and cycloaddition techniques. For example, one study reported a straightforward synthesis involving the reaction of 1-vinyl-1H-pyrrole with o-phenylenediamine to yield the desired benzimidazole derivative efficiently .
Antioxidant Activity
Research has demonstrated that compounds containing the benzimidazole and pyrrole moieties exhibit significant antioxidant activity. A study assessed several derivatives for their ability to inhibit lipid peroxidation (LPO) and evaluated their interaction with human NAD[P]H-quinone oxidoreductase 1 (NQO1). The most potent derivatives showed LPO inhibition values as low as 3.73 nmol/mg/min, indicating strong antioxidant potential .
| Compound | LPO Inhibition Value (nmol/mg/min) |
|---|---|
| 5j | 3.73 |
| Other Compounds | Moderate Activity |
Antibacterial Activity
The antibacterial properties of 2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole derivatives have been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Some derivatives exhibited minimum inhibitory concentrations (MIC) below 1 µg/mL against MRSA strains, showcasing their potential as effective antibacterial agents .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 3ao | S. aureus | < 1 |
| 3ad | E. coli | 3.9–7.8 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies, particularly in relation to hematologic malignancies. One notable study found that specific derivatives could induce apoptosis in cancer cells by downregulating c-Myc expression and other proteins involved in cell cycle regulation. In vivo studies using mouse xenograft models demonstrated favorable pharmacokinetic profiles and significant antitumor efficacy .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions of 2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole derivatives with biological targets. These studies provide insights into the mechanisms by which these compounds exert their biological effects, particularly in relation to their interactions with enzymes involved in metabolic pathways.
Case Studies
Several case studies highlight the therapeutic potential of 2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole:
- Antioxidant Study : A series of synthesized derivatives were tested for antioxidant activity using both LPO assays and EROD assays, revealing that certain compounds significantly reduced oxidative stress markers in cellular models.
- Antibacterial Research : In a comparative study against standard antibiotics, specific derivatives demonstrated superior efficacy against resistant bacterial strains, suggesting a novel approach to tackling antibiotic resistance.
- Cancer Treatment : In preclinical trials, compounds were shown to inhibit tumor growth in xenograft models while maintaining acceptable tolerability profiles, indicating their potential for further development as anticancer agents.
Q & A
Q. What are common synthetic routes for 2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole derivatives, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, such as cyclocondensation or rearrangement of quinoxalinones. For example:
- Cyclocondensation: Reacting phenylhydrazine with 3-arylacylidene-3,4-dihydroquinoxalin-2(1H)-one under reflux conditions to yield 2-(pyrol-3-yl)benzimidazole derivatives .
- Multi-component reactions: Utilizing aryl thiazole-triazole acetamide intermediates in solvent systems like DMF or THF, with catalysts such as CuI for click chemistry-based triazole formation .
Optimization Parameters:
| Parameter | Example Conditions | Reference |
|---|---|---|
| Solvent | DMF, THF, or ethanol | |
| Catalyst | CuI for triazole formation | |
| Temperature | Reflux (80–100°C) | |
| Characterization | NMR, IR, HRMS, elemental analysis |
Q. How can researchers characterize the structure and purity of 2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole?
Methodological Answer: A combination of spectroscopic and analytical techniques is essential:
- NMR Spectroscopy: H and C NMR (e.g., δ 11.78 ppm for NH protons in DMSO-d6) confirm tautomeric forms and substituent positions .
- Elemental Analysis: Verify purity by comparing calculated vs. experimental C, H, N content (e.g., ±0.3% deviation) .
- Mass Spectrometry: HRMS provides exact mass (e.g., [M+H] at m/z 538.59 for derivatives) .
- Melting Point: High melting points (>300°C) indicate thermal stability .
Cross-Validation: Discrepancies in spectral data (e.g., unexpected peaks in NMR) should prompt re-examination under varied conditions (e.g., solvent, temperature) .
Q. What theoretical frameworks guide the design of experiments for this compound?
Methodological Answer: Link synthesis and analysis to established chemical theories:
- DFT Calculations: Use B3LYP/6-31G* to optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps for photophysical studies) .
- Docking Studies: Analyze binding modes with target proteins (e.g., α-glucosidase inhibitors) using software like AutoDock .
- Conceptual Framework: Align with heterocyclic chemistry principles (e.g., aromatic stabilization, tautomerism) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic or activity data?
Methodological Answer:
- Case Example: If NMR signals conflict with expected tautomeric forms (e.g., 3a vs. 3a’ in ), perform DFT-based NMR chemical shift predictions to identify dominant tautomers .
- Activity Discrepancies: Compare docking poses (e.g., 9c vs. 9m in ) to assess steric/electronic effects on bioactivity. Use MD simulations to validate stability .
Q. What strategies improve reaction yields in multi-step syntheses?
Methodological Answer:
- Catalyst Screening: Test Pd/C, CuI, or organocatalysts for key steps (e.g., triazole formation in ).
- Solvent Optimization: Polar aprotic solvents (DMF) enhance intermediates’ solubility, while ethanol improves precipitation .
- Workflow Design: Use one-pot strategies (e.g., ) to minimize purification losses.
Yield Comparison Table:
| Step | Yield Range | Key Factor | Reference |
|---|---|---|---|
| Cyclocondensation | 83–85% | Temperature control | |
| Triazole click | 75–80% | Catalyst loading (5 mol%) |
Q. How can researchers design experiments to study structure-activity relationships (SAR)?
Methodological Answer:
- Factorial Design: Vary substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl in ) and measure bioactivity (e.g., IC values) .
- Statistical Analysis: Use ANOVA to identify significant structural contributors (e.g., electron-withdrawing groups enhancing inhibition) .
Example SAR Table:
| Derivative | Substituent (R) | IC (µM) | Reference |
|---|---|---|---|
| 9b | 4-Fluorophenyl | 12.5 | |
| 9e | 4-Methoxyphenyl | 28.7 |
Q. What are the challenges in ensuring compound stability during storage and handling?
Methodological Answer:
- Degradation Pathways: Hydrolysis of sulfinyl groups (e.g., in pantoprazole analogs) requires pH-controlled storage (pH 6–8) .
- Analytical Monitoring: Use HPLC to detect degradation products (e.g., sulfone derivatives) over time .
Stability Protocol:
| Condition | Recommendation | Reference |
|---|---|---|
| Temperature | Store at –20°C in amber vials | |
| Humidity | Use desiccants (silica gel) |
Q. How can researchers validate the biological relevance of computational predictions?
Methodological Answer:
- In Vitro Testing: Compare docking scores (e.g., binding energy ≤–8 kcal/mol) with enzyme inhibition assays .
- False Positive Mitigation: Use orthogonal assays (e.g., SPR for binding kinetics) to confirm hits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
